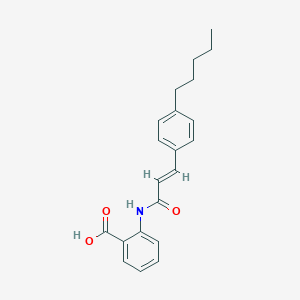

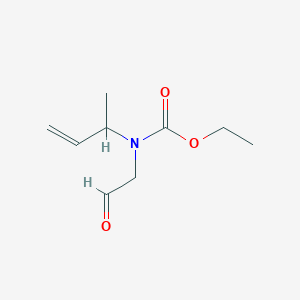

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

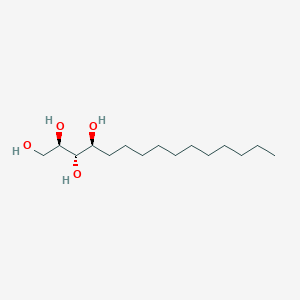

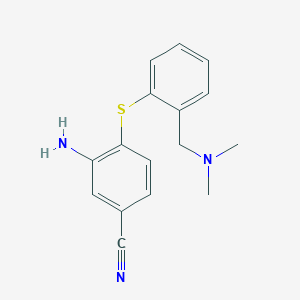

The compound 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on thiophene derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the reaction of thiophene-based alcohols with acyl chlorides. For instance, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester was achieved by reacting 3-thiophene ethanol with octanoyl chloride . This suggests that a similar approach could be used for synthesizing the compound , by reacting a suitable thiophene-based alcohol with 2-chloroacetyl chloride.

Molecular Structure Analysis

Thiophene derivatives exhibit interesting electronic properties due to their conjugated systems. The molecular structure of such compounds often includes a π-π* transition, which can be observed through spectroelectrochemistry analysis, as seen in the study of octanoic acid 2-thiophen-3-yl-ethyl ester . This analysis reveals the presence of polaron and bipolaron bands, which are indicative of the compound's electronic structure and its potential electrochromic properties.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including hydrolysis, hydrazinolysis, and reduction. For example, the ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids were subjected to alkaline hydrolysis, hydrazinolysis, and lithium aluminum hydride reduction to yield corresponding acids, hydrazides, and alcohols . Similarly, thiophene-2-carboxanilides and their derivatives were reacted with chlorosulfonic acid to produce sulfonyl chlorides, which were further reacted with amino acids to yield derivatives . These reactions demonstrate the versatility of thiophene compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite varied, depending on their specific functional groups and molecular structure. The electrochromic properties of such compounds are of particular interest, as they can exhibit color changes upon electronic transitions, which can be utilized in applications like smart windows and displays. The study of octanoic acid 2-thiophene-3-yl-ethyl ester revealed color changes between transmissive yellow and blue with reasonable switching times . This indicates that the compound may also exhibit similar electrochromic behavior, which could be explored in further studies.

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives : A study conducted by Gol'dfarb et al. (1986) explores the acylaminomethylation of 2-acylthiophenes and related compounds, leading to the formation of 4- and 5-(N-chloroacetylamino) methyl derivatives, indicating a method for generating novel thiophene derivatives potentially useful for further chemical synthesis and applications (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Antioxidant and Antitumor Evaluation

- Biological Activity : The work by Gouda and Abu-Hashem (2011) utilizes a thiophene derivative as a key intermediate in the synthesis of compounds subjected to antioxidant and antitumor evaluations, demonstrating the potential medical research applications of thiophene derivatives in developing treatments or studying disease mechanisms (Gouda & Abu-Hashem, 2011).

Electrochemical and Electrochromic Properties

- Conducting Polymers : Sacan et al. (2006) and Camurlu et al. (2005) have investigated thiophene derivatives for their electrochromic properties, leading to the development of conducting polymers that change color in response to electrical stimulation. These findings have implications for the development of smart materials and devices (Sacan, Çırpan, Camurlu, & Toppare, 2006); (Camurlu, Çırpan, & Toppare, 2005).

Novel Dye Synthesis

- Dye Properties : Rangnekar and Sabnis (2007) explored the synthesis of novel styryl dyes from thiophene derivatives, emphasizing the compound's utility in creating materials with specific fluorescence and dyeing properties, relevant for textiles and materials science (Rangnekar & Sabnis, 2007).

Chemical Reactions and Mechanisms

- Chemical Transformations : Research by Pedersen and Carlsen (1977) on the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines from thiophene derivatives showcases the compound's versatility in chemical reactions, contributing to the synthesis of complex heterocyclic compounds (Pedersen & Carlsen, 1977).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBJQATNJJSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352314 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester | |

CAS RN |

138098-81-4 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)